molecular formula C17H18BrN3O3S B10959510 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959510
M. Wt: 424.3 g/mol
InChI Key: PGQJKMJFWHEROL-UHFFFAOYSA-N
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Description

The compound 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of furan, triazole, and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenoxy methyl group. The triazole ring is then synthesized through a cyclization reaction, and finally, the thiol group is introduced.

    Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Introduction of the Bromophenoxy Methyl Group: This step involves the reaction of the furan ring with 4-bromophenol and formaldehyde under basic conditions to form the bromophenoxy methyl group.

    Synthesis of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Thiol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol: undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The bromophenoxy group can be reduced to form phenol derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Phenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
  • 5-{5-[(4-fluorophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the bromine atom in 5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C17H18BrN3O3S

Molecular Weight

424.3 g/mol

IUPAC Name

3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H18BrN3O3S/c1-22-10-2-9-21-16(19-20-17(21)25)15-8-7-14(24-15)11-23-13-5-3-12(18)4-6-13/h3-8H,2,9-11H2,1H3,(H,20,25)

InChI Key

PGQJKMJFWHEROL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC=C(O2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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